5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid
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Overview
Description
5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid typically involves the protection of the amino group using the Fmoc group. This is achieved through a series of reactions starting from the corresponding amino acid. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further modified or used in various applications .
Scientific Research Applications
5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids, it facilitates the stepwise synthesis of peptides.
Biological Studies: Used in the synthesis of peptide-based drugs and probes for studying biological processes.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The primary mechanism of action of 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid involves the protection of amino groups during chemical synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective modification of other functional groups. Upon completion of the desired reactions, the Fmoc group can be removed to reveal the free amino group .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected Amino Acids: Similar compounds include other Fmoc-protected amino acids used in peptide synthesis.
Boc-protected Amino Acids: Another class of protecting groups includes tert-butyloxycarbonyl (Boc)-protected amino acids.
Uniqueness
The uniqueness of 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid lies in its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in automated peptide synthesis where precise control over reaction conditions is required .
Properties
IUPAC Name |
5-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-2-15-11-12-22(20(13-15)23(26)27)25-24(28)29-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-13,21H,2,14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFXOKATUHOSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1876626-87-7 |
Source
|
Record name | 5-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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